molecular formula C17H24ClNO2 B11995984 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride CAS No. 80381-21-1

1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride

Cat. No.: B11995984
CAS No.: 80381-21-1
M. Wt: 309.8 g/mol
InChI Key: QLDOORIMSHRBPP-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C17H24ClNO2 and a molecular weight of 309.839 g/mol This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 1-Azabicyclo[2.2.2]oct-3-ylamine with 2-phenylbutanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an analgesic.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

80381-21-1

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-phenylbutanoate;hydrochloride

InChI

InChI=1S/C17H23NO2.ClH/c1-2-15(13-6-4-3-5-7-13)17(19)20-16-12-18-10-8-14(16)9-11-18;/h3-7,14-16H,2,8-12H2,1H3;1H

InChI Key

QLDOORIMSHRBPP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl

Origin of Product

United States

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